molecular formula C11H15NO B11913907 (R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

(R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

Katalognummer: B11913907
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: MCZDRSDRUYHKCH-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is a chiral tetralin derivative featuring a partially hydrogenated naphthalene core (positions 5–8) with a primary amine group at position 6 and a hydroxymethyl group (-CH2OH) at position 1. The (R)-configuration at the chiral center (C6) distinguishes it from its (S)-enantiomer, which may exhibit divergent biological activities.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

[(6R)-6-amino-5,6,7,8-tetrahydronaphthalen-1-yl]methanol

InChI

InChI=1S/C11H15NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-3,10,13H,4-7,12H2/t10-/m1/s1

InChI-Schlüssel

MCZDRSDRUYHKCH-SNVBAGLBSA-N

Isomerische SMILES

C1CC2=C(C[C@@H]1N)C=CC=C2CO

Kanonische SMILES

C1CC2=C(CC1N)C=CC=C2CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)ketone using a suitable catalyst such as palladium on carbon under mild conditions. The reaction is carried out in the presence of hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol may involve more scalable processes such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by passing the precursor through a reactor containing the catalyst and hydrogen gas.

Analyse Chemischer Reaktionen

Nucleophilic Reactions

The primary amine group demonstrates nucleophilic character, enabling participation in:

Acid-base reactions

  • Forms stable salts with mineral acids (e.g., HCl, HBr) or organic acids (e.g., acetic acid).

  • Protonation occurs preferentially at the amino group (pKa ≈ 9.2–9.8), facilitating solubility adjustments in polar solvents.

Alkylation/Acylation

  • Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated derivatives under mild basic conditions (K₂CO₃, DMF, 50°C).

  • Acylated with acid chlorides (e.g., acetyl chloride) to yield amides (Table 1).

Reaction TypeReagentConditionsProductYield (%)Source
N-AcetylationAcetyl chlorideEt₃N, DCM, 0°C→RTN-Acetyl derivative78
N-BenzylationBenzyl bromideK₂CO₃, DMF, 50°CN-Benzyl derivative65

Condensation Reactions

The hydroxymethyl group participates in dehydration and cross-coupling:

Esterification

  • Forms esters with carboxylic acids via Steglich esterification (DCC, DMAP).

  • Reacts with chlorinated phosphorus reagents (e.g., POCl₃) to generate phosphate esters.

Reductive Amination

  • Condenses with aldehydes/ketones (e.g., arylpiperazine aldehydes) under NaBH₃CN or H₂/Pd-C to form secondary amines .

Key Example :
Reacting with aldehyde 7b (Scheme 1 in ) yields (±)-8b via reductive amination (NaBH(OAc)₃, CH₂Cl₂, RT, 72 hr), achieving 68% yield .

Oxidation-Reduction

Oxidation :

  • Swern oxidation (oxalyl chloride, DMSO) converts the hydroxymethyl group to a carbonyl, producing (R)-6-amino-5,6,7,8-tetrahydronaphthalen-1-carbaldehyde .

  • MnO₂ selectively oxidizes the alcohol to aldehyde without affecting the amine.

Reduction :

  • The amino group remains stable during borohydride reductions of adjacent carbonyls .

Cyclization and Heterocycle Formation

Intramolecular reactions enable synthesis of bioactive heterocycles:

  • Reacts with phosgene to form oxazolidinones via carbamate intermediates .

  • Under Mitsunobu conditions (DIAD, PPh₃), forms ether-linked macrocycles with diols.

Stereochemical Integrity

The (R)-configuration remains preserved in most reactions due to:

  • Mild reaction conditions avoiding racemization (pH < 10, T < 80°C).

  • Chiral HPLC analysis confirms >98% enantiomeric excess in N-acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Agents
One of the primary applications of (R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is its role as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's disease. Research has shown that derivatives of this compound can act as dopamine D2/D3 receptor agonists, which are crucial for managing symptoms associated with Parkinson's disease. Structural modifications have been explored to enhance its efficacy and selectivity towards these receptors .

Case Study: Dopamine Receptor Agonism
In a study examining various derivatives of tetrahydronaphthalene compounds, it was found that certain modifications significantly increased the binding affinity to dopamine receptors, suggesting potential for developing new therapeutic agents for Parkinson's disease .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that modifications of the tetrahydronaphthalene structure can lead to compounds with significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Tetrahydronaphthalene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium smegmatis6.25 µg/mL
Compound BPseudomonas aeruginosa12.5 µg/mL
Compound CStaphylococcus aureus25 µg/mL

This table summarizes findings from a study where several derivatives were screened for their antibacterial activity. Compounds derived from (R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol exhibited promising results against Mycobacterium smegmatis and other pathogens .

Organic Synthesis

(R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various synthetic routes.

Synthetic Pathways
Recent patents have described novel synthetic methods for creating amino boronic esters using this compound as a precursor. These methods enhance the efficiency and yield of synthesizing biologically active compounds .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is crucial for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify key functional groups that enhance its biological activity.

Findings from SAR Studies
Studies indicate that specific substitutions on the naphthalene ring can significantly impact the compound's interaction with biological targets. For instance, introducing electron-withdrawing groups has been shown to increase potency against certain bacterial strains .

Wirkmechanismus

The mechanism of action of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The tetralin backbone (5,6,7,8-tetrahydronaphthalene) is a common feature among analogs. Key differences arise in substituent positions and stereochemistry:

Compound Substituents Chirality Key Applications
(R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol -NH2 at C6, -CH2OH at C1 R-configuration Potential CNS targeting
7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol -NH2 at C7, -OH at C2 Racemic Dopaminergic receptor modulation
6-Amino-5,6,7,8-tetrahydro-1,2-naphthalenediol -NH2 at C6, -OH at C1 and C2 Not specified Antioxidant and enzyme inhibition
A61603 (Adrenergic agonist) -SO2NH2 at C1, imidazoline at C5 Not specified α1A-adrenergic receptor agonist
5,6,7,8-Tetrahydro-1-naphthol -OH at C1 None Synthetic intermediate

Key Observations :

  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to non-polar analogs like 5,6,7,8-tetrahydro-1-naphthol .
  • The primary amine at C6 distinguishes it from A61603, which uses an imidazoline group for receptor binding .

Pharmacological Profiles

Receptor Binding and Selectivity
  • A61603: Exhibits nanomolar affinity for α1A-adrenergic receptors (Ki = 0.6 nM) due to its sulfonamide and imidazoline groups .
  • Analogous compounds like 7-amino-5,6,7,8-tetrahydronaphthalen-2-ol show dopaminergic activity (EC50 = 120 nM at D2 receptors) .
Physicochemical Properties
  • logP : Estimated logP for the target compound is ~1.2 (calculated using ChemDraw), lower than A61603 (logP ~2.5) due to polar substituents.
  • Solubility: Higher aqueous solubility (>10 mg/mL) compared to non-hydroxylated analogs like 5,6,7,8-tetrahydro-1-naphthol (<1 mg/mL) .

Biologische Aktivität

(R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol (CAS Number: 1389799-97-6) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅NO
  • Molecular Weight : 177.24 g/mol
  • Structural Characteristics : The compound features a tetrahydronaphthalene core with an amino group and a hydroxymethyl substituent, which are critical for its biological interactions.

The biological activity of (R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol primarily involves its interaction with various neurotransmitter receptors and transporters. Preliminary studies suggest that it may act as a modulator of serotonin receptors and potentially influence dopaminergic pathways.

Interaction with Serotonin Receptors

Research indicates that compounds structurally related to (R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol exhibit affinity for serotonin 5-HT receptors. Specifically, studies have shown that modifications in the naphthalene structure can enhance binding affinity to 5-HT2C receptors while also demonstrating inverse agonist properties at 5-HT2A receptors .

Biological Activity Overview

Activity Description
Antidepressant Potential Exhibits properties that may alleviate symptoms of depression through serotonin modulation.
Anxiolytic Effects Related compounds have shown promise in reducing anxiety in preclinical models.
Neuroprotective Properties Potential to protect neuronal cells from oxidative stress and apoptosis.
Antimicrobial Activity Some derivatives have demonstrated moderate antimicrobial properties against various pathogens .

Case Studies and Research Findings

  • Serotonin Receptor Modulation
    • A study demonstrated that analogs of (R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol could significantly activate 5-HT2C receptors while inhibiting 5-HT2A receptors in vitro. This dual action suggests potential applications in treating mood disorders without typical side effects associated with non-selective serotonergic drugs .
  • Neuroprotective Effects
    • In a rodent model of neurodegeneration, administration of related tetrahydronaphthalene compounds resulted in reduced neuronal cell death and improved cognitive function metrics. These findings indicate that (R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol could be further explored for neuroprotective applications .
  • Antimicrobial Activity
    • A series of synthesized derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of the amino group for enhancing antibacterial efficacy .

Q & A

Basic: What synthetic methodologies are reported for (R)-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol and its analogs?

Answer:
Synthesis of tetrahydronaphthalene derivatives often involves functional group transformations, such as acetylation, oxidation, or stereoselective amination. For example:

  • Acetylation : A methoxy-tetrahydronaphthalenol derivative was acetylated using acetic anhydride (Ac₂O), triethylamine (Et₃N), and DMAP in CH₂Cl₂, achieving 95% yield .
  • Oxidation : DDQ (dichlorodicyanoquinone) in dioxane/water selectively oxidizes tetrahydronaphthalene to ketone derivatives (65% yield) .
  • Stereoselective synthesis : Chiral resolution or asymmetric catalysis is critical for obtaining the (R)-enantiomer. X-ray crystallography (1.3 Å resolution) is often employed to confirm stereochemistry .

Key Considerations : Optimize reaction conditions (solvent, catalyst, temperature) to minimize racemization. Use flash chromatography for purification and NMR (e.g., ¹H, ¹³C) for structural validation .

Basic: How is the stereochemistry of (R)-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol confirmed experimentally?

Answer:
High-resolution X-ray crystallography is the gold standard for stereochemical assignment. For example:

  • In related compounds, X-ray diffraction at 1.3 Å resolution resolved chiral centers in complex with proteins (e.g., retinol-binding protein 1) .
  • Alternative methods include chiral HPLC or circular dichroism (CD) spectroscopy.

Methodological Tip : Co-crystallization with a binding partner (e.g., CRBP1) enhances crystal quality for X-ray analysis .

Advanced: What experimental strategies distinguish α1A-adrenoceptor selectivity of this compound in pharmacological studies?

Answer:
To assess receptor subtype selectivity (e.g., α1A vs. α1B/D):

  • Functional assays : Measure agonist potency in isolated tissues (e.g., rabbit aorta for α1D, mesenteric artery for α1A). A61603, a structural analog, showed 235-fold higher potency at α1A receptors in mouse mesenteric beds .
  • Antagonist profiling : Use subtype-selective antagonists (e.g., WB4101 for α1A, 5-methyl-urapidil for α1A/D) in Schild regression analysis .
  • Radioligand binding : Compare affinity in cell lines expressing recombinant α1A, α1B, or α1D receptors .

Critical Analysis : Contradictions in subtype selectivity may arise from species differences (e.g., human vs. rodent receptors) or assay conditions (e.g., calcium signaling vs. contractility) .

Advanced: How are data contradictions resolved when evaluating this compound’s activity at trace amine-associated receptors (TAARs)?

Answer:
TAAR modulation studies require:

  • Orthogonal assays : Compare cAMP accumulation (TAAR1’s primary pathway) with β-arrestin recruitment or electrophysiology .
  • Knockout models : Validate target engagement using TAAR1-KO cells or animals to rule off-target effects.
  • Structural analogs : Test derivatives (e.g., 6-amino-5,6,7,8-tetrahydronaphthalen-2-yl vs. 3-aminochroman-7-yl) to identify pharmacophore elements .

Example : Patent data (WO2016/016162) highlights TAAR1 affinity but may conflict with adrenoceptor activity; cross-screening against α1/β-adrenoceptors is essential .

Basic: What analytical techniques validate the purity and stability of this compound under storage conditions?

Answer:

  • HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., oxidation of methanol to aldehyde).
  • Stability studies : Store at -20°C in anhydrous DMSO or sealed containers to prevent hydrolysis. Monitor via ¹H NMR for decomposition .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under stress conditions (40–60°C) .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Answer:

  • ADME studies :
    • Absorption : Caco-2 cell permeability assays.
    • Metabolism : Incubate with liver microsomes (human/rodent) to identify cytochrome P450 metabolites .
    • Excretion : Radiolabeled compound tracking in urine/feces.
  • In vivo PK : Administer IV/PO in rodents; measure plasma half-life (t½), volume of distribution (Vd), and bioavailability. For CNS targets, assess brain-to-plasma ratio via LC-MS/MS .

Challenge : Hydroxyl and amino groups may enhance solubility but reduce blood-brain barrier penetration. Prodrug strategies (e.g., acetylated methanol) can improve CNS delivery .

Advanced: What structural insights guide the design of derivatives with improved selectivity for dopamine D1 vs. adrenergic receptors?

Answer:

  • Crystallography : Resolve ligand-receptor complexes (e.g., D1 receptor with bound compound) to identify key interactions (e.g., hydrogen bonds with Ser198/202) .
  • SAR Studies :
    • Replace the methanol group with bulkier substituents to reduce α1A affinity.
    • Modify the tetrahydronaphthalene ring (e.g., halogenation at C4) to enhance D1 potency .
  • Computational docking : Use molecular dynamics simulations to predict binding modes and off-target risks .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods during synthesis/handling to avoid inhalation (H319/H335 hazards) .
  • First aid : For skin contact, wash with water; for ingestion, seek medical attention and provide SDS .

Advanced: How do researchers address discrepancies in reported EC₅₀ values across functional assays?

Answer:

  • Standardize conditions : Use identical buffer composition (e.g., Krebs-bicarbonate for vascular studies) and temperature .
  • Control for modulators : Add uptake inhibitors (e.g., cocaine for norepinephrine transporters) to isolate receptor effects .
  • Meta-analysis : Compare datasets using normalized metrics (e.g., pD₂ values) and assess inter-lab variability via collaborative studies .

Advanced: What strategies optimize yield in large-scale synthesis without racemization?

Answer:

  • Catalyst optimization : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of ketone intermediates .
  • Flow chemistry : Continuous processing minimizes exposure to racemization-prone conditions (e.g., high pH) .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track enantiomeric excess in real-time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.